molecular formula C24H23BrN2O2S B4200493 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide

2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B4200493
M. Wt: 483.4 g/mol
InChI Key: FLNSQQPPIRFPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BTA-EG6 and is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of BTA-EG6 involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be involved in cell proliferation, survival, and angiogenesis. BTA-EG6 inhibits this pathway by binding to the ATP binding site of PI3K and preventing its activation. This results in the inhibition of downstream signaling pathways, leading to cell death and inhibition of angiogenesis.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BTA-EG6 also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of BTA-EG6 is its high potency and selectivity for the PI3K/Akt/mTOR pathway. This makes it a valuable tool for studying the role of this pathway in various biological processes. However, one of the limitations of BTA-EG6 is its poor solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of BTA-EG6. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways. Additionally, the development of more soluble analogs of BTA-EG6 could improve its use in experimental settings.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BTA-EG6 has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O2S/c1-17(19-7-3-2-4-8-19)26-24(29)21-9-5-6-10-22(21)27-23(28)16-30-15-18-11-13-20(25)14-12-18/h2-14,17H,15-16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNSQQPPIRFPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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